Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC15912389
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18) |
| Standard InChI Key | FAMYMHJRQZAJDV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate (C₁₆H₂₀N₂O₂, molecular weight 272.34 g/mol) centers on a quinoline backbone fused from benzene and pyridine rings . Key functional groups include:
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Ethyl ester at position 3, contributing to solubility and metabolic stability.
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Methylamino group at position 4, enabling hydrogen bonding and electrostatic interactions.
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Isopropyl substituent at position 8, enhancing hydrophobic interactions and steric bulk .
The IUPAC name, ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate, reflects these substituents’ positions. Spectroscopic data, including NMR and IR, confirm the anti conformation stabilized by intramolecular hydrogen bonding, a feature critical for its stability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | Ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C |
| XLogP3-AA | 3.2 (predicted) |
Synthetic Pathways and Optimization Strategies
Synthesis typically involves multi-step organic reactions, leveraging esterification, alkylation, and reductive amination . A representative pathway includes:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or via Friedländer synthesis.
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Esterification: Introduction of the ethyl ester at position 3 using ethyl chloroformate or ethanol under acidic conditions.
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Methylamino Functionalization: Reductive amination at position 4 with methylamine and a reducing agent like sodium cyanoborohydride.
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Isopropyl Substitution: Friedel-Crafts alkylation at position 8 using isopropyl chloride and a Lewis catalyst .
Optimization challenges include minimizing side reactions at the electron-rich quinoline ring. A 2020 study demonstrated that using triethylamine (Et₃N) as a base in dimethylformamide (DMF) improves yields during formylation steps, a method applicable to analogous quinoline derivatives .
Comparative Analysis with Related Quinoline Derivatives
Quinoline derivatives exhibit diverse bioactivities contingent on substituent patterns. Key comparisons include:
3,3′-Methylenebis(4-Hydroxyquinolin-2(1H)-ones)
These bis-quinoline compounds, synthesized via DMF/Et₃N-mediated formylation, show anti-SARS-CoV-2 activity by inhibiting viral proteases (IC₅₀ ≈ 1.9–7.52 µM) . Unlike ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, their anti conformation and hydrogen-bonding networks enhance target binding, suggesting structural modifications to improve the subject compound’s antiviral potential .
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
These derivatives demonstrate anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ 1.9–7.52 µg/mL) . The thioether linkage and amino acid side chains enhance membrane permeability, a feature absent in ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate. Incorporating sulfhydryl groups could augment its bioavailability .
Challenges and Future Directions
Despite its promise, several hurdles impede the compound’s development:
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Synthetic Complexity: Multi-step synthesis results in low yields (∼40–60%), necessitating flow chemistry or microwave-assisted methods .
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Pharmacokinetic Limitations: High logP (predicted 3.2) may limit aqueous solubility, requiring prodrug strategies or nanoformulations.
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Safety Profile: No toxicity data exist; analogous compounds show hepatotoxicity at >50 µM concentrations, mandating preclinical assessments .
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize efficacy and safety.
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Target Identification: Proteomic screens to elucidate binding partners and mechanisms.
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In Vivo Validation: Efficacy testing in murine models of infection or cancer.
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